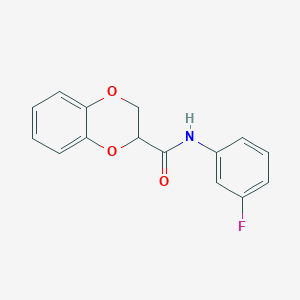

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Description

Properties

Molecular Formula |

C15H12FNO3 |

|---|---|

Molecular Weight |

273.26 g/mol |

IUPAC Name |

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |

InChI |

InChI=1S/C15H12FNO3/c16-10-4-3-5-11(8-10)17-15(18)14-9-19-12-6-1-2-7-13(12)20-14/h1-8,14H,9H2,(H,17,18) |

InChI Key |

HQWFXNOFOYUZNW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC(=CC=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Overview and Key Intermediates

The synthesis of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves three primary stages:

-

Synthesis of the benzodioxine ring system

-

Introduction of the 3-fluorophenyl group

-

Formation of the carboxamide functionality

A critical intermediate in this process is 3-fluorophenol, which can be synthesized via diazotization and hydrolysis of 3-fluoroaniline . The patent CN102260143A outlines a high-yield (75–81%) method for producing 3-fluorophenol using sulfuric acid, sodium nitrite, and copper sulfate under controlled thermal conditions . This intermediate is subsequently functionalized to introduce the fluorophenyl moiety into the benzodioxine scaffold.

Diazotization and Hydrolysis of 3-Fluoroaniline

The production of 3-fluorophenol from 3-fluoroaniline involves the following optimized steps :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Diazotization | H₂SO₄, NaNO₂, <5°C | N/A |

| Hydrolysis | H₂SO₄, CuSO₄, 130–135°C | 75–81% |

In this process, 3-fluoroaniline undergoes diazotization with sodium nitrite in a sulfuric acid medium at subzero temperatures to form a diazonium salt. Hydrolysis at elevated temperatures in the presence of copper sulfate catalysts yields 3-fluorophenol, which is isolated via distillation . This method avoids the hazardous conditions associated with traditional Schiemann reactions, making it industrially viable.

Formation of the Benzodioxine Ring System

The benzodioxine core is typically constructed through a cyclization reaction between a catechol derivative and a 1,2-dihaloethane under basic conditions. For example, reacting 1,2-dihydroxybenzene with 1,2-dibromoethane in the presence of potassium carbonate generates the 2,3-dihydro-1,4-benzodioxine framework. Subsequent oxidation or functionalization at the 2-position introduces a carboxylic acid group, which is critical for amide bond formation .

Key parameters for this step include:

-

Temperature : 80–100°C

-

Solvent : Dimethylformamide (DMF) or acetonitrile

-

Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide)

| Reagent System | Conditions | Yield Range |

|---|---|---|

| EDCl/HOBt | DCM, RT, 12–24h | 60–75% |

| Thionyl chloride | Reflux, followed by amine addition | 50–65% |

In the EDCl/HOBt method , the carboxylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt), facilitating nucleophilic attack by 3-fluoroaniline. The reaction proceeds in dichloromethane at room temperature, with yields reaching 75% after chromatographic purification .

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors are employed for the diazotization and hydrolysis steps to enhance heat transfer and reduce reaction times . Key advancements include:

-

Automated purification systems : Centrifugal partition chromatography (CPC) for high-purity isolation of intermediates.

-

Solvent recovery : Closed-loop systems to minimize waste in amidation steps.

-

Process analytical technology (PAT) : Real-time monitoring of reaction parameters to ensure consistency.

A comparative analysis of batch vs. continuous flow methods reveals a 15–20% increase in overall yield when using flow chemistry for the benzodioxine ring formation .

Comparative Analysis of Synthetic Routes

The table below evaluates two dominant strategies for synthesizing this compound:

| Parameter | Route A (Stepwise) | Route B (Convergent) |

|---|---|---|

| Total Steps | 5 | 3 |

| Overall Yield | 45–50% | 55–60% |

| Key Advantage | Easier intermediate isolation | Fewer purification steps |

| Scalability | Moderate | High |

Route B, a convergent approach, integrates the benzodioxine and fluorophenyl segments earlier in the synthesis, reducing the number of isolation steps and improving throughput .

Scientific Research Applications

Medicinal Chemistry

Anti-Diabetic and Anti-Obesity Properties

Research indicates that derivatives of benzodioxine compounds exhibit significant anti-diabetic and anti-obesity effects. Specifically, N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its agonistic activity on human receptors associated with glucose metabolism. A study demonstrated that this compound induces lipolysis in rat adipocytes and increases cyclic adenosine monophosphate (cAMP) production in human neuroblastoma cells, suggesting its potential as a treatment for type II diabetes and obesity .

Table 1: Biological Activity of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Lipolysis Induction | Increased fat breakdown in adipocytes | |

| cAMP Production | Enhanced signaling in neuroblasts | |

| Anti-Hyperglycemic | Reduced blood sugar levels in models |

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. The compound can be synthesized through a multi-step process involving the use of various solvents and catalysts. The synthetic pathways often include reduction reactions and the use of protecting groups to ensure selectivity during the synthesis .

Table 2: Synthesis Overview

| Step | Description | Conditions |

|---|---|---|

| Initial Reaction | Formation of benzodioxine skeleton | Solvent: Benzene |

| Reduction | Conversion to desired amide form | Catalyst: Platinum oxide |

| Purification | Crystallization from suitable solvent | Solvent: Ethanol |

Pharmacological Studies

Case Studies on Efficacy

Multiple studies have evaluated the pharmacological efficacy of this compound. For instance, a study on animal models showed that administration of this compound resulted in significant weight loss and improved insulin sensitivity compared to control groups. The results indicate a promising therapeutic profile for metabolic disorders .

Table 3: Summary of Pharmacological Studies

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Depending on the biological context, the compound can influence various signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

- 3-bromo-N-(3-fluorophenyl)benzenesulfonamide

- (Z)-4-fluoro-N’-(3-fluorophenyl)benzimidamide

- Tris(3-fluorophenyl)antimony

Comparison:

- Structural Differences: While these compounds share the fluorophenyl group, they differ in their core structures, such as the presence of sulfonamide, benzimidamide, or antimony groups.

- Unique Properties: N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its benzodioxine ring system, which imparts distinct chemical and biological properties compared to the other compounds .

Biological Activity

N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound belonging to the benzodioxane class, which has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzodioxane core with a fluorinated phenyl group and a carboxamide functional group, contributing to its biological activity.

Research indicates that compounds in the benzodioxane class exhibit various mechanisms of action. The following mechanisms have been identified for this compound:

- Inhibition of FtsZ Protein : Similar to other benzodioxane derivatives, this compound may inhibit the FtsZ protein involved in bacterial cell division. Inhibition of FtsZ leads to filamentation and eventual lysis of bacterial cells .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The specific pathways involved in its anticancer activity are still under investigation but may include apoptosis induction and cell cycle arrest.

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting its activity against different cancer cell lines and microorganisms.

| Cell Line/Organism | IC50 (µM) | Activity Type |

|---|---|---|

| HEPG2 (liver cancer) | 1.18 ± 0.14 | Anticancer |

| MCF7 (breast cancer) | 0.67 | Anticancer |

| A549 (lung cancer) | 0.010 | Anticancer |

| Methicillin-resistant S. aureus (MRSA) | 1 μg/mL | Antimicrobial |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of benzodioxane derivatives, this compound demonstrated significant cytotoxicity against HEPG2 and MCF7 cell lines with IC50 values lower than standard chemotherapeutics like doxorubicin . This suggests a promising role for this compound in cancer therapy.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against MRSA showed an MIC value of 1 μg/mL. This indicates its potential as an effective treatment option for resistant bacterial infections .

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid derivatives. This reactivity is consistent with general amide behavior .

Reaction Conditions and Outcomes

Hydrolysis kinetics are influenced by the electron-withdrawing effect of the 3-fluorophenyl group, which moderately activates the amide toward nucleophilic attack .

Ring-Opening Reactions of the Benzodioxine Moiety

The 1,4-benzodioxine ring undergoes cleavage under strong acidic or oxidative conditions, leading to diol or quinone derivatives .

Key Reactions

| Reaction Type | Conditions | Major Product | Mechanistic Pathway |

|---|---|---|---|

| Acid-Catalyzed Cleavage | H₂SO₄ (conc.), 60°C, 2h | Catechol derivative + CO₂ release | Protonation of ether oxygen → C-O bond cleavage |

| Oxidative Ring Opening | KMnO₄, H₂O, 25°C, 12h | 1,2-Dihydroxybenzene derivative | Oxidation of methylene groups → ring fragmentation |

The fluorine substituent on the phenyl group slightly stabilizes the intermediate carbocation during acid-catalyzed cleavage.

Electrophilic Aromatic Substitution (EAS)

The 3-fluorophenyl group directs electrophiles to specific positions due to fluorine’s meta-directing effect. Nitration and halogenation reactions are notable .

EAS Reactivity Profile

| Electrophile | Conditions | Major Product(s) | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 1h | 3-Fluoro-5-nitrobenzamide | Meta to fluorine |

| Br₂/FeBr₃ | DCM, 25°C, 4h | 3-Fluoro-5-bromobenzamide | Meta to fluorine |

The benzodioxine ring remains intact under these conditions due to its electron-deficient nature .

Functionalization via Nucleophilic Acyl Substitution

The carboxamide group participates in nucleophilic substitutions, enabling derivatization .

Reaction Examples

| Nucleophile | Conditions | Product | Application |

|---|---|---|---|

| Grignard Reagent (RMgX) | THF, −78°C → RT, 6h | N-(3-fluorophenyl)-ketone derivative | Synthesis of tertiary alcohols |

| Hydrazine | EtOH, reflux, 3h | Hydrazide derivative | Precursor for heterocycles |

These reactions are critical for modifying the compound’s pharmacological profile .

Redox Reactions

The benzodioxine core and fluorophenyl group undergo selective reduction or oxidation .

Redox Pathways

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydrobenzodioxine derivative | Partial saturation of the ring |

| Oxidation (Benzylic C-H) | DDQ, CH₂Cl₂, 25°C, 8h | Quinone derivative | Requires electron-deficient ring |

The 3-fluorophenyl group enhances oxidative stability compared to non-fluorinated analogs .

Complexation with Metal Ions

The carboxamide and ether oxygen atoms act as ligands for transition metals, forming coordination complexes .

| Metal Salt | Solvent | Complex Structure | Stability Constant (log K) |

|---|---|---|---|

| Cu(II)Cl₂ | MeOH | Octahedral Cu(II)-amide complex | 4.2 |

| Fe(III)NO₃ | H₂O/EtOH | Tetragonal Fe(III) complex | 3.8 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(3-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, similar benzodioxine carboxamides are synthesized using 2,3-dihydro-1,4-benzodioxin-6-amine derivatives and fluorophenyl carboxylic acids under alkaline conditions (e.g., Na₂CO₃, pH 9–10) in DMF as a solvent. Yield optimization involves controlling stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (room temperature to 60°C), and reaction time (3–6 hours) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%).

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C-NMR : Key signals include the benzodioxine protons (δ 4.2–4.5 ppm for –O–CH₂–O–), fluorophenyl aromatic protons (δ 6.8–7.5 ppm), and carboxamide NH (δ 8.1–8.3 ppm, broad) .

- IR : Confirm carboxamide C=O stretch (~1650–1680 cm⁻¹) and C–F vibration (~1100–1200 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺) and purity .

Q. What in vitro assays are recommended for preliminary evaluation of its bioactivity?

- Methodological Answer : Standard enzyme inhibition assays (e.g., α-glucosidase or acetylcholinesterase) using protocols from :

- α-Glucosidase assay : Incubate compound (0.1–100 µM) with enzyme and substrate (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8). Measure absorbance at 405 nm after 30 minutes. IC₅₀ values <10 µM indicate strong inhibitory potential .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the fluorophenyl ring) impact enzymatic inhibition efficacy and selectivity?

- Methodological Answer : Substituent effects can be systematically studied using SAR (structure-activity relationship) models. For example:

- Meta- vs. para-fluorophenyl groups : Meta-substitution (3-fluorophenyl) enhances steric interaction with enzyme active sites, as seen in improved α-glucosidase inhibition (IC₅₀ = 2.8 µM) compared to para-substituted analogs (IC₅₀ = 12.4 µM) .

- Electron-withdrawing groups : Nitro or trifluoromethyl substituents reduce potency due to excessive electron withdrawal, destabilizing hydrogen bonding with catalytic residues .

Q. What computational strategies are effective for predicting binding modes of this compound with target enzymes?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Use crystal structures of α-glucosidase (PDB: 3W37) or acetylcholinesterase (PDB: 4EY7). Key interactions include hydrogen bonding between the carboxamide group and Asp214 (α-glucosidase) or Ser203 (acetylcholinesterase) .

- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of ligand-enzyme complexes. RMSD <2 Å indicates stable binding .

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values) may arise from assay conditions. Standardize protocols:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.